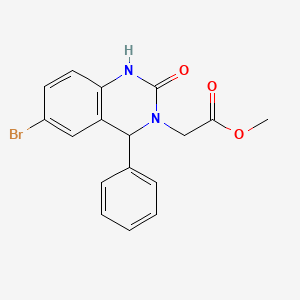

methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate

描述

属性

IUPAC Name |

methyl 2-(6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-23-15(21)10-20-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(20)22/h2-9,16H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESCDCDSTRCJKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. A common route may include the reaction of 6-bromo-2-oxo-4-phenylquinazoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

化学反应分析

Types of Reactions

Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce various substituted quinazolinones.

科学研究应用

Medicinal Chemistry

Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate has been investigated for its potential therapeutic effects in various diseases:

- Anticancer Activity : The compound exhibits promising results against several cancer cell lines. For instance, derivatives have shown IC50 values as low as 5.9 µM against A549 lung adenocarcinoma cells, indicating strong antiproliferative properties.

| Study | Cell Line | IC50 Value |

|---|---|---|

| 1 | A549 | 5.9 µM |

| 2 | SW480 | 2.3 µM |

| 3 | MCF7 | 5.65 µM |

These findings suggest that structural modifications to quinazolinone derivatives can enhance their biological efficacy.

The compound has demonstrated various biological activities relevant in medicinal chemistry:

- Anti-inflammatory Properties : Similar compounds have been shown to inhibit cyclooxygenases and other enzymes involved in inflammatory pathways.

- Antiplatelet Activity : Inhibition of platelet aggregation has been observed, indicating potential cardiovascular benefits.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the development of new materials and chemical processes. Its role as an intermediate in the synthesis of more complex molecules makes it valuable in industrial chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of related quinazolinone compounds:

| Study Reference | Compound | Activity Observed |

|---|---|---|

| Quinazolinone Derivatives | Anticancer activity with IC50 values ranging from 2.3 to 5.9 µM | |

| Triazoloquinazolinones | Potential inhibitors for various cancer types |

These case studies highlight the importance of structural modifications in enhancing the biological activity of quinazolinone derivatives.

作用机制

The mechanism of action of methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of quinazolinone derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Ester vs. Amide Groups : Replacement of the methyl acetate group with a benzylamide (2b) introduces hydrogen-bonding capacity, which may improve target binding affinity .

- Aromatic vs.

Table 2: Yield and Conditions Comparison

生物活性

Methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is , featuring a bromine atom, a carbonyl group, and a phenyl ring. The synthesis typically involves the condensation of 6-bromo-2-oxo-4-phenylquinazoline with methyl bromoacetate in the presence of a base like potassium carbonate, often in dimethylformamide (DMF) at elevated temperatures.

Biological Activity Overview

This compound exhibits various biological activities that are relevant in medicinal chemistry:

-

Anticancer Activity :

- The compound has shown promising results against various cancer cell lines. For instance, studies have indicated that derivatives of quinazolinones can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, similar compounds have demonstrated IC50 values as low as 5.9 µM against A549 lung adenocarcinoma cells, suggesting strong antiproliferative effects .

- Anti-inflammatory Properties :

- Antiplatelet Activity :

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit cyclooxygenases and other enzymes involved in inflammatory pathways.

- Induction of Apoptosis : The compound's ability to trigger apoptosis in cancer cells is likely mediated by its interaction with cellular signaling pathways that regulate cell survival and death.

Case Studies and Research Findings

Several research studies have investigated the biological activity of related quinazolinone compounds:

| Study | Compound | Cell Line | IC50 Value |

|---|---|---|---|

| 6n | A549 | 5.9 µM | |

| 6n | SW480 | 2.3 µM | |

| 6n | MCF7 | 5.65 µM | |

| 6-AQ | Platelets | Inhibition observed |

These findings indicate that structural modifications can significantly enhance the biological efficacy of quinazolinone derivatives.

常见问题

Basic: What are the critical steps and challenges in synthesizing methyl (6-bromo-2-oxo-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetate?

Answer:

The synthesis typically involves a multi-step protocol:

- Step 1: Condensation of 2-amino-N-benzyl-5-bromobenzamide with benzaldehyde under microwave irradiation (100°C, 1 hour) to form the quinazolinone core .

- Step 2: Bromination or functionalization at the 6-position, though specific bromination conditions for this compound require optimization (e.g., using NBS or direct incorporation of brominated precursors).

- Step 3: Esterification of the acetic acid side chain using methylating agents like methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in acetone) .

Key Challenges:

- Regioselectivity: Ensuring bromination occurs exclusively at the 6-position requires careful control of reaction stoichiometry and temperature .

- Purity: By-products from incomplete cyclization or esterification must be removed via column chromatography (e.g., 20–30% ethyl acetate in hexane) .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- 1H NMR Spectroscopy: Critical for verifying the quinazolinone core and substituents. For example, signals at δ 8.30 ppm (d, J=2.4 Hz) confirm aromatic protons adjacent to bromine, while δ 5.18 ppm (s) corresponds to the benzyl group .

- LC-MS: Validates molecular weight (e.g., m/z = 391/393 [M]⁺ for brominated derivatives) and detects impurities .

- IR Spectroscopy: Confirms carbonyl groups (C=O stretches at ~1700 cm⁻¹) and ester functionalities .

Advanced: How do substituents (e.g., bromo, phenyl) influence the compound’s reactivity in downstream modifications?

Answer:

- Bromine: Enhances electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric hindrance from the phenyl group at the 4-position may limit access to the 6-bromo site .

- Phenyl Group: Electron-donating effects stabilize the quinazolinone core but may reduce solubility in polar solvents, complicating reaction workups .

Methodological Insight: Substituent effects can be probed via Hammett plots or computational modeling (DFT) to predict reactivity trends .

Advanced: What strategies mitigate side reactions during the synthesis of brominated quinazolinone derivatives?

Answer:

- Temperature Control: Lower temperatures (0–25°C) reduce undesired di-bromination .

- Protecting Groups: Temporarily shield reactive sites (e.g., using tert-butoxycarbonyl for amines) during bromination .

- Catalytic Systems: Palladium catalysts improve selectivity in cross-coupling steps, minimizing by-products .

Basic: How is the quinazolinone core stabilized under varying pH conditions?

Answer:

- Acidic Conditions: Protonation of the carbonyl oxygen increases ring strain, potentially leading to hydrolysis. Stability tests in HCl (0.1–1 M) show degradation above pH 2 .

- Basic Conditions: The ester group undergoes saponification (e.g., in NaOH), requiring neutral or mildly acidic workup conditions (pH 5–7) .

Advanced: How can researchers design biological activity studies for this compound?

Answer:

- Target Identification: Use molecular docking to predict interactions with kinases or DNA repair enzymes, leveraging the bromophenyl moiety’s affinity for hydrophobic binding pockets .

- In Vitro Assays:

- Validation: Confirm binding mechanisms with SPR or ITC to quantify thermodynamic parameters (ΔG, Kd) .

Advanced: What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

- LogP Calculation: Software like MarvinSuite or ACD/Labs predicts lipophilicity (estimated LogP = 3.2), critical for bioavailability studies .

- pKa Estimation: The quinazolinone nitrogen has a predicted pKa of ~5.5, influencing solubility at physiological pH .

- DFT Modeling: Optimizes geometry for docking studies and identifies reactive sites for functionalization .

Basic: What are common impurities encountered during synthesis, and how are they characterized?

Answer:

- By-Products:

- Mitigation: Gradient elution in HPLC (C18 column, acetonitrile/water) separates impurities for structural analysis .

Advanced: How does solvent choice impact the compound’s stability in long-term storage?

Answer:

- Polar Aprotic Solvents (DMSO, DMF): Stabilize the ester group but may induce crystallization at low temperatures .

- Non-Polar Solvents (Hexane): Reduce hydrolysis but risk precipitation.

- Recommendation: Store in anhydrous DMSO at -20°C, with stability confirmed via monthly NMR checks .

Advanced: What synthetic routes enable scalability while maintaining yield and purity?

Answer:

- Flow Chemistry: Continuous synthesis reduces reaction time (e.g., from 18 hours to 2 hours) and improves reproducibility .

- Microwave Assistance: Enhances cyclization efficiency (85% yield vs. 65% conventional heating) .

- Green Chemistry: Replace DMSO with cyclopentyl methyl ether (CPME) for safer solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。